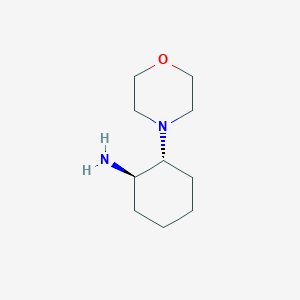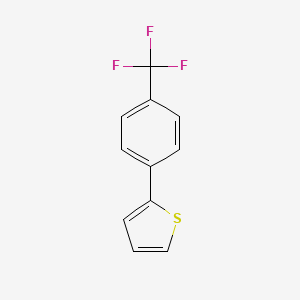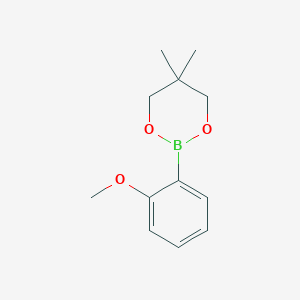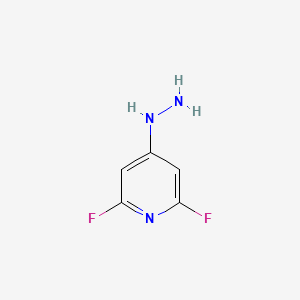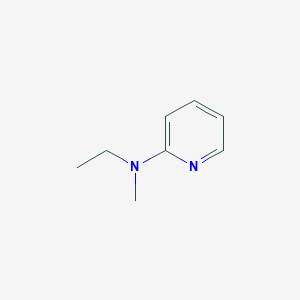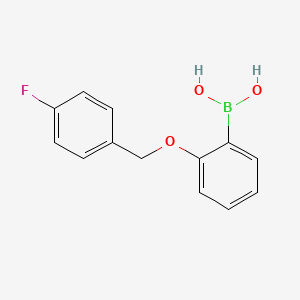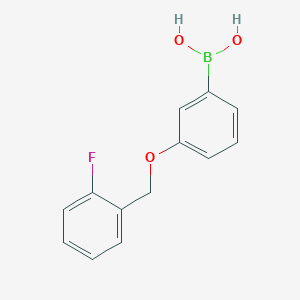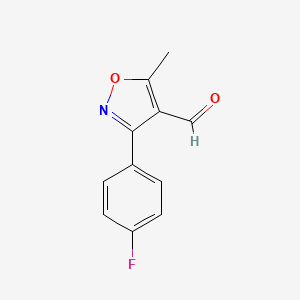![molecular formula C10H12F2O3 B1340313 [4-(Difluoromethoxy)-3-ethoxyphenyl]methanol CAS No. 773868-64-7](/img/structure/B1340313.png)
[4-(Difluoromethoxy)-3-ethoxyphenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Difluoromethoxy)-3-ethoxyphenyl]methanol is an organic compound characterized by the presence of difluoromethoxy and ethoxy groups attached to a phenyl ring, with a methanol group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Difluoromethoxy)-3-ethoxyphenyl]methanol typically involves the introduction of difluoromethoxy and ethoxy groups onto a phenyl ring, followed by the addition of a methanol group. One common method involves the nucleophilic substitution reaction of a suitable precursor with difluorochloromethane in the presence of a catalyst such as tetrabutylammonium bromide. The reaction is carried out in an organic solvent like isopropanol, DMF, or 1,4-dioxane, at temperatures ranging from 60°C to 120°C .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethoxy and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted phenylmethanols.
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-(Difluoromethoxy)-3-ethoxyphenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of [4-(Difluoromethoxy)-3-ethoxyphenyl]methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and ethoxy groups can influence the compound’s binding affinity and selectivity, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
[4-(Difluoromethoxy)phenyl]methanol: Lacks the ethoxy group, which may affect its reactivity and applications.
[4-(Trifluoromethoxy)-3-ethoxyphenyl]methanol: Contains a trifluoromethoxy group instead of a difluoromethoxy group, potentially altering its chemical properties and biological activity.
Uniqueness: The presence of both difluoromethoxy and ethoxy groups in [4-(Difluoromethoxy)-3-ethoxyphenyl]methanol provides a unique combination of electronic and steric effects, making it distinct from other similar compounds. This uniqueness can be leveraged in the design of new materials and pharmaceuticals with tailored properties.
Propriétés
IUPAC Name |
[4-(difluoromethoxy)-3-ethoxyphenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O3/c1-2-14-9-5-7(6-13)3-4-8(9)15-10(11)12/h3-5,10,13H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMJDFNIBAXTPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CO)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588122 |
Source


|
| Record name | [4-(Difluoromethoxy)-3-ethoxyphenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773868-64-7 |
Source


|
| Record name | [4-(Difluoromethoxy)-3-ethoxyphenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
